3-Cyclopropoxy-2-iodo-5-(methylthio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-2-iodo-5-(methylsulfanyl)pyridine is a heterocyclic organic compound with the molecular formula C9H10INOS It features a pyridine ring substituted with a cyclopropoxy group at the 3-position, an iodine atom at the 2-position, and a methylsulfanyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropoxy-2-iodo-5-(methylsulfanyl)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be constructed through cyclization reactions involving suitable precursors.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via nucleophilic substitution reactions, where a cyclopropyl alcohol derivative reacts with a suitable leaving group on the pyridine ring.
Methylsulfanyl Group Addition: The methylsulfanyl group can be introduced through nucleophilic substitution reactions, where a methylthiol derivative reacts with a suitable leaving group on the pyridine ring.
Industrial Production Methods
Industrial production of 3-cyclopropoxy-2-iodo-5-(methylsulfanyl)pyridine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-iodo-5-(methylsulfanyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild bases.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation, while reducing agents like lithium aluminum hydride can be used for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Reactions: Products include derivatives with various functional groups replacing the iodine atom.
Oxidation and Reduction: Products include sulfoxides, sulfones, and thiols.
Coupling Reactions: Products include biaryl compounds and other carbon-carbon bonded structures.
Scientific Research Applications
3-Cyclopropoxy-2-iodo-5-(methylsulfanyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-cyclopropoxy-2-iodo-5-(methylsulfanyl)pyridine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The cyclopropoxy and methylsulfanyl groups can modulate the compound’s binding affinity and specificity, while the iodine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-2-iodo-5-(methylthio)pyridine: Similar structure with a methylthio group instead of a methylsulfanyl group.
3-Cyclopropoxy-2-iodo-5-(methylsulfonyl)pyridine: Similar structure with a methylsulfonyl group instead of a methylsulfanyl group.
3-Cyclopropoxy-2-iodo-5-(methylsulfinyl)pyridine: Similar structure with a methylsulfinyl group instead of a methylsulfanyl group.
Uniqueness
3-Cyclopropoxy-2-iodo-5-(methylsulfanyl)pyridine is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the cyclopropoxy group provides steric hindrance and electronic effects, while the iodine atom allows for versatile substitution reactions. The methylsulfanyl group can undergo various redox transformations, adding to the compound’s versatility.
Properties
Molecular Formula |
C9H10INOS |
---|---|
Molecular Weight |
307.15 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-iodo-5-methylsulfanylpyridine |
InChI |
InChI=1S/C9H10INOS/c1-13-7-4-8(9(10)11-5-7)12-6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
ARHWQBZPSHYOJX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(N=C1)I)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.